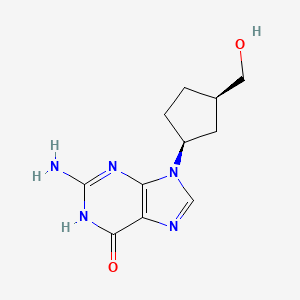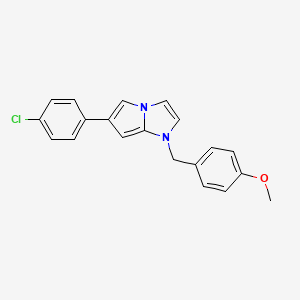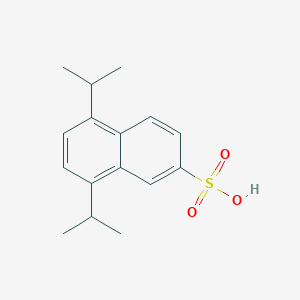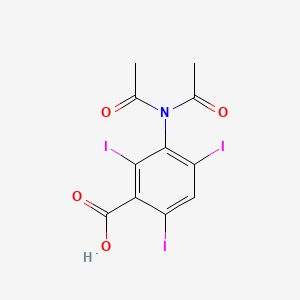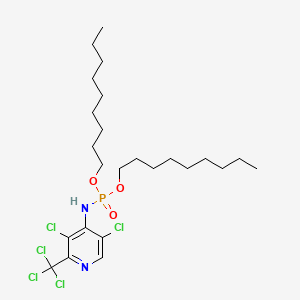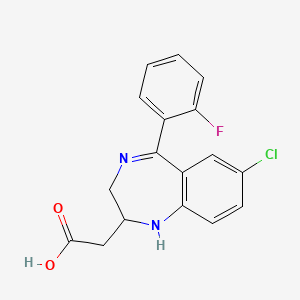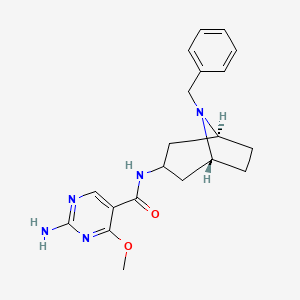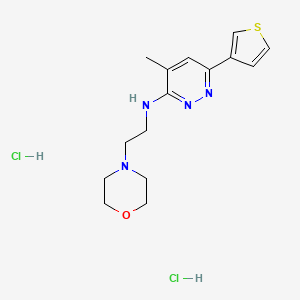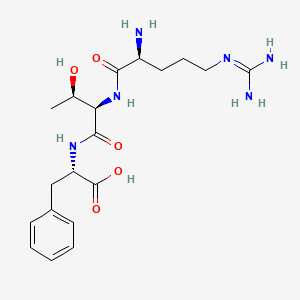
L-Arginyl-D-allo-threonyl-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Arginyl-D-allo-threonyl-L-phenylalanine is a tripeptide composed of three amino acids: L-arginine, D-allo-threonine, and L-phenylalanine. This compound is part of the oligopeptides family and has a molecular formula of C19H30N6O5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginyl-D-allo-threonyl-L-phenylalanine typically involves the stepwise coupling of the three amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and methyl or ethyl esters for the carboxyl group.
Coupling of L-arginine and D-allo-threonine: The first step involves the coupling of L-arginine with D-allo-threonine using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Coupling of the dipeptide with L-phenylalanine: The resulting dipeptide is then coupled with L-phenylalanine using similar coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin .
化学反応の分析
Types of Reactions
L-Arginyl-D-allo-threonyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form nitric oxide, a biologically active molecule.
Reduction: The peptide bonds can be reduced to form individual amino acids.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitric oxide and other nitrogenous compounds.
Reduction: Free amino acids.
Substitution: Modified peptides with substituted amino groups.
科学的研究の応用
L-Arginyl-D-allo-threonyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including its role in nitric oxide production and cardiovascular health.
Industry: Utilized in the development of peptide-based drugs and biomaterials
作用機序
The mechanism of action of L-Arginyl-D-allo-threonyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The arginine residue can be converted to nitric oxide by nitric oxide synthase (NOS), which plays a crucial role in vasodilation and immune response. The phenylalanine residue can interact with aromatic amino acid receptors, influencing neurotransmitter synthesis and signaling .
類似化合物との比較
Similar Compounds
L-Arginyl-L-threonyl-L-phenylalanine: Similar structure but with L-threonine instead of D-allo-threonine.
L-Arginyl-L-phenylalanine: A dipeptide lacking the threonine residue.
L-Phenylalanine, L-threonyl-L-arginyl: Another tripeptide with a different sequence of amino acids
Uniqueness
L-Arginyl-D-allo-threonyl-L-phenylalanine is unique due to the presence of D-allo-threonine, which can confer different stereochemical properties and biological activities compared to its L-threonine counterpart. This uniqueness makes it valuable for studying stereochemistry and its effects on peptide function .
特性
CAS番号 |
41151-15-9 |
|---|---|
分子式 |
C19H30N6O5 |
分子量 |
422.5 g/mol |
IUPAC名 |
(2S)-2-[[(2R,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H30N6O5/c1-11(26)15(25-16(27)13(20)8-5-9-23-19(21)22)17(28)24-14(18(29)30)10-12-6-3-2-4-7-12/h2-4,6-7,11,13-15,26H,5,8-10,20H2,1H3,(H,24,28)(H,25,27)(H,29,30)(H4,21,22,23)/t11-,13+,14+,15-/m1/s1 |
InChIキー |
MOGMYRUNTKYZFB-UQOMUDLDSA-N |
異性体SMILES |
C[C@H]([C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
正規SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


